molecular formula C26H27N3O3S B11689953 ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11689953
M. Wt: 461.6 g/mol
InChI Key: LOBRYWLEAXZXRY-RCCKNPSSSA-N
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Description

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:

  • A thiazolo[3,2-a]pyrimidine core fused with a pyrimidine ring and a thiazole moiety.
  • A 4-(dimethylamino)benzylidene substituent at position 2, contributing electron-donating effects and enhanced solubility in polar solvents.
  • A 4-methylphenyl group at position 5, providing steric bulk and influencing π-π stacking interactions.
  • An ethyl carboxylate group at position 6, critical for esterase-mediated hydrolysis and pharmacological activity modulation.

This compound is synthesized via multi-component Biginelli-like reactions or condensation of thiouracil derivatives with substituted aldehydes, often in acetic acid/acetic anhydride media .

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

ethyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H27N3O3S/c1-6-32-25(31)22-17(3)27-26-29(23(22)19-11-7-16(2)8-12-19)24(30)21(33-26)15-18-9-13-20(14-10-18)28(4)5/h7-15,23H,6H2,1-5H3/b21-15+

InChI Key

LOBRYWLEAXZXRY-RCCKNPSSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound notable for its diverse biological activities. The compound features a thiazolo[3,2-a]pyrimidine core, which is associated with various pharmacological properties, including anticancer and antimicrobial activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C26H27N3O3SC_{26}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 493.6 g/mol. The structure includes several functional groups that enhance its reactivity and biological potential. Notably, the presence of a dimethylamino group and a thiazole ring contributes to its interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer activity. For instance, a related compound was identified as a potent inhibitor of protein kinase CK2 (PKCK2), which is often overexpressed in various cancers. This compound demonstrated an IC50 value of 0.56 μM against PKCK2, indicating its potential as a selective anticancer agent .

Table 1: Comparison of Anticancer Activities of Thiazolo[3,2-a]pyrimidines

Compound NameIC50 (μM)Mechanism of Action
Compound 240.56Inhibits PKCK2, induces apoptosis
TBB1.24General PKCK2 inhibition
Ethyl DerivativeTBDAnticancer activity via similar mechanisms

Antimicrobial Activity

Compounds similar in structure to this compound have shown antimicrobial properties. For example, derivatives containing thiazolopyrimidine cores have been reported to exhibit significant antimicrobial effects against various pathogens .

Table 2: Antimicrobial Activities of Related Compounds

Compound NameActivity TypeTarget Organisms
Isopropyl ThiazolopyrimidineAntimicrobialBacteria and fungi
4-Amino-thiazolo[3,2-a]pyrimidinesAnti-inflammatoryVarious inflammatory markers

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival. The structural similarities with known inhibitors suggest potential pathways for further exploration in drug development.

Case Studies

  • Inhibition of PKCK2 : A study highlighted the efficacy of a related thiazolo[3,2-a]pyrimidine derivative in inhibiting PKCK2 in cancer cells. The compound not only inhibited cell proliferation but also induced apoptosis in resistant cell lines .
  • Antimicrobial Screening : Another investigation into structurally similar compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound ID Position 2 Substituent Position 5 Substituent Position 6 Group Melting Point (°C) Key References
Target Compound 4-(Dimethylamino)benzylidene 4-Methylphenyl Ethyl carboxylate Not reported
Compound A () 2,4-Dimethoxybenzylidene (E)-2-Phenylethenyl Ethyl carboxylate Not reported
Compound B () 3-Phenylallylidene 4-Methylphenyl Ethyl carboxylate Not reported
Compound C () [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene 4-Methylphenyl Ethyl carboxylate Not reported
Compound D () 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate 154–155 (427–428 K)
Compound E () 4-Cyanobenzylidene 5-Methylfuran-2-yl Cyano 213–215

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-(dimethylamino)benzylidene group (target compound) enhances solubility compared to electron-withdrawing substituents like 4-cyanobenzylidene (Compound E, m.p. 213–215°C) .
  • Steric Effects : Bulky substituents (e.g., 3-phenylallylidene in Compound B) reduce molecular planarity, impacting crystal packing and π-π interactions .
  • Halogenated Groups : Compounds with halogenated aryl groups (e.g., Compound C with dichlorophenyl-pyrazole) exhibit improved thermal stability due to halogen bonding .

Physicochemical Properties

Table 2: Physicochemical Data

Compound ID Solubility Crystallographic Features Notable Interactions
Target Compound High in DMF/DMSO (polar aprotic solvents) Not reported
Compound D () Soluble in ethyl acetate/ethanol Puckered pyrimidine ring (flattened boat conformation); C–H···O hydrogen bonds Intermolecular C–H···O chains along c-axis
Compound C () Moderate in chloroform π-Halogen interactions (Cl···π) Enhanced thermal stability via Cl···π stacking

Key Observations:

  • Hydrogen Bonding : Compounds with methoxy groups (e.g., Compound D) form C–H···O networks, stabilizing crystal lattices .
  • Polarity: The dimethylamino group in the target compound increases polarity, favoring solubility in DMSO over non-polar analogs.

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